molecular formula C17H15N3O4S2 B2767979 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 941988-53-0

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2767979
CAS No.: 941988-53-0
M. Wt: 389.44
InChI Key: JUFGYGBFBHYBDH-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as MPTA and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Agent Synthesis

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide and its derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For instance, a study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. The study highlighted the successful creation of compounds with in vitro antibacterial and antifungal activities, demonstrating the potential of such compounds in medical research and pharmaceutical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticonvulsant Agents

Compounds derived from this compound have also been explored for their anticonvulsant properties. A study conducted by Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. These compounds were evaluated for their anticonvulsant activity, with several showing protection against picrotoxin-induced convulsion (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Anticancer Agent Development

This compound and its derivatives have also been investigated in the context of anticancer research. The synthesis of new pyridine derivatives, as discussed by Patel and Agravat (2009), includes the exploration of their antimicrobial activity, indicating a potential application in cancer research. These derivatives, featuring the sulfonamide group, have shown significant antibacterial activity, suggesting a broader scope of biological activity that could include anticancer properties (Patel & Agravat, 2009).

Enzyme Inhibitor Development

Further research has investigated the potential of derivatives of this compound as enzyme inhibitors. For example, Carta et al. (2017) explored a series of sulfonamide inhibitors related to N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide. These inhibitors were studied against different human carbonic anhydrase isoforms, showing low nanomolar inhibition values and suggesting their potential application in treating various pathologies, including cancer and obesity (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-13-2-4-14(5-3-13)26(22,23)11-16(21)20-17-19-15(10-25-17)12-6-8-18-9-7-12/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFGYGBFBHYBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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